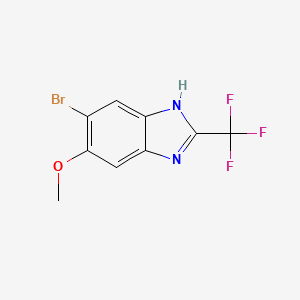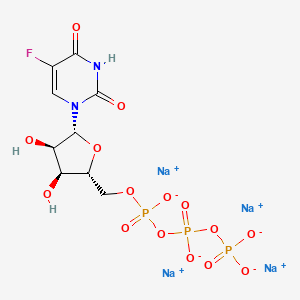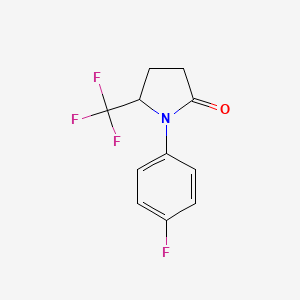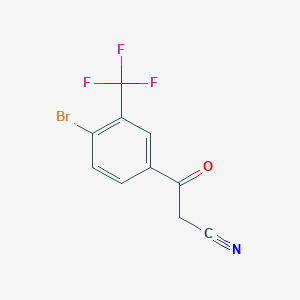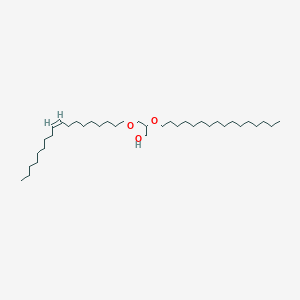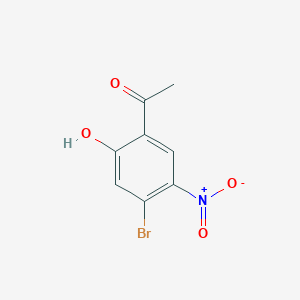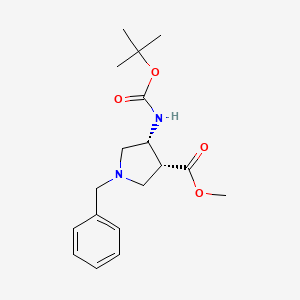
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex organic compound characterized by its multiple hydroxyl groups and a dibromo substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydro-2H-pyran-2-carboxylic acid core, followed by the introduction of the dibromo and hydroxyl substituents through controlled bromination and hydroxylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
化学反应分析
Types of Reactions
(2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The dibromo substituent can be reduced to form a dihydroxy derivative.
Substitution: The dibromo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions are carefully controlled to ensure selective transformations and high yields.
Major Products
The major products formed from these reactions include various hydroxylated and substituted derivatives, which can be further utilized in different applications.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets. The dibromo and hydroxyl groups play a crucial role in its binding affinity and selectivity. The compound can modulate various biochemical pathways, including those involved in oxidative stress and inflammation, by interacting with enzymes and receptors.
相似化合物的比较
Similar Compounds
- (2S,3S,4S,5R,6S)-6-(1,1-Dichloro-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
- (2S,3S,4S,5R,6S)-6-(1,1-Diiodo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
Uniqueness
The uniqueness of (2S,3S,4S,5R,6S)-6-(1,1-Dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid lies in its dibromo substituent, which imparts distinct chemical reactivity and biological activity compared to its dichloro and diiodo analogs. This makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C11H18Br2O10 |
|---|---|
分子量 |
470.06 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-6-[1,1-dibromo-3-hydroxy-2,2-bis(hydroxymethyl)propoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H18Br2O10/c12-11(13,10(1-14,2-15)3-16)23-9-6(19)4(17)5(18)7(22-9)8(20)21/h4-7,9,14-19H,1-3H2,(H,20,21)/t4-,5-,6+,7-,9-/m0/s1 |
InChI 键 |
PVEZEDZJBJFBAJ-MNDKRXPHSA-N |
手性 SMILES |
C(C(CO)(CO)C(O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(Br)Br)O |
规范 SMILES |
C(C(CO)(CO)C(OC1C(C(C(C(O1)C(=O)O)O)O)O)(Br)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,6-dimethyl-2-(6-(1-methyl-1H-pyrazol-4-yl)-2H-benzo[b][1,4]oxazin-4(3H)-yl)-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one](/img/structure/B12839667.png)
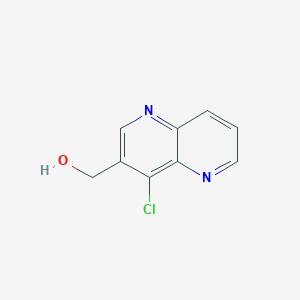
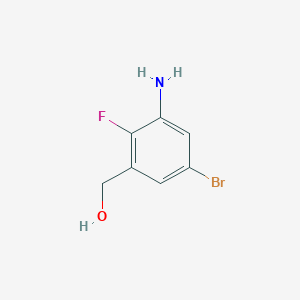
![1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B12839692.png)

